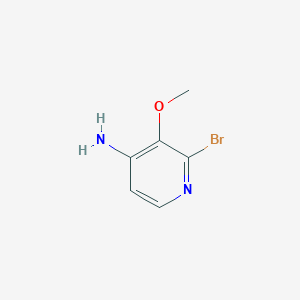
2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. Naphthyridines are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated and fluorinated pyridine derivatives, followed by cyclization and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Fluorinated Quinolines: These compounds share structural similarities with naphthyridines and exhibit comparable biological activities.
Indole Derivatives: Known for their wide range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness: 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. Its specific substitution pattern and the tetrahydro-naphthyridine core contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H8Cl3FN2 |
|---|---|
Molekulargewicht |
257.5 g/mol |
IUPAC-Name |
2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2FN2.ClH/c9-6-4-1-2-12-3-5(4)13-8(10)7(6)11;/h12H,1-3H2;1H |
InChI-Schlüssel |
DHVCNTQUNGBQSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=C(C(=N2)Cl)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)









![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)

